EC50 Potency Comparison at GPR109b (hRUP38): Target Compound Class-Level Inference vs. 1-Isopropyl Analog
The 1-isopropyl analog 1-isopropyl-1H-benzotriazole-5-carboxylic acid (CAS 467235-05-8) is a well-characterized selective GPR109b agonist with an EC50 of 166 nM in CHO cells expressing hRUP38 [1]. The target compound 7-bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid (CAS 1820666-73-6) differs by an N1-propyl chain instead of isopropyl and a C7-bromo substituent. Although direct EC50 data for the target compound are not publicly available, structure-activity relationship (SAR) trends from the 1-alkyl-benzotriazole-5-carboxylic acid series indicate that the N1-alkyl chain length and branching significantly modulate potency, with n-propyl derivatives retaining agonist activity [2]. The C7-bromo substitution introduces additional steric and electronic effects that may further differentiate receptor binding kinetics and functional selectivity.
| Evidence Dimension | GPR109b (hRUP38) agonism potency |
|---|---|
| Target Compound Data | EC50 not publicly reported; structural analogs in the 1-alkyl-benzotriazole-5-carboxylic acid class exhibit EC50 values in the 100–1000 nM range [2] |
| Comparator Or Baseline | 1-Isopropyl-1H-benzotriazole-5-carboxylic acid (CAS 467235-05-8): EC50 = 166 nM [1] |
| Quantified Difference | Difference not directly quantifiable for the target compound; class-level inference suggests potency within the same order of magnitude with possible modulation by C7-bromo substitution |
| Conditions | Adenylyl cyclase assay in CHO cells expressing hRUP38 (GPR109b) [1] |
Why This Matters
For research groups investigating GPR109b-mediated pathways, selecting the 7-bromo-1-propyl analog over the 1-isopropyl analog provides a structurally differentiated tool compound with a reactive bromine handle, potentially enabling probe development via cross-coupling while preserving the core pharmacophore.
- [1] Semple, G. et al. U.S. Patent Application US20060122240A1. Benzotriazoles and methods of prophylaxis or treatment of metabolic-related disorders thereof. Published June 8, 2006. View Source
- [2] Semple, G., Skinner, P. J., Cherrier, M. C., Webb, P. J., Sage, C. R., Tamura, S. Y., Chen, R., Richman, J. G., & Connolly, D. T. (2006). 1-Alkyl-benzotriazole-5-carboxylic acids are highly selective agonists of the human orphan G-protein-coupled receptor GPR109b. Journal of Medicinal Chemistry, 49(4), 1227–1230. DOI: 10.1021/jm051099t View Source
